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molecular formula C13H12O5 B093408 5-(4-Hydroxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione CAS No. 17474-27-0

5-(4-Hydroxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione

Cat. No. B093408
M. Wt: 248.23 g/mol
InChI Key: JPPNMIXVIYOENU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07582803B2

Procedure details

Condensation with Meldrum's acid was carried out according to the method of Bigi et. al. (2001) Tetrahedron Lett. 42:5203-5205. A 2 L pear-shaped flask was charged with 4-hydroxybenzaldehyde (50 g, 409 mmol) and water (400 mL). The flask was placed in a water bath at 75° C., and Meldrum's acid (62 g, 430 mmol) was added as a slurry in 400 mL of water. The reaction mixture was agitated for 2 hours and cooled in an ice bath for 2 hours. The product was collected by filtration and rinsed with cold water. After drying thoroughly, adduct M1.1 was obtained as a fine yellow powder. MS ESI (pos.) m/e: 519.0 (2M+Na). 1H NMR (500 MHz) (DMSO-d6) δ 9.75 (br s, 1H); 8.27 (s, 1H); 8.24 (d, 2H, J=10 Hz); 6.98 (d, 2H, J=10 Hz);.1.76 (s, 6H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Name
Quantity
400 mL
Type
solvent
Reaction Step Two
Quantity
62 g
Type
reactant
Reaction Step Three
Name
Quantity
400 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:10])[O:9][C:7](=[O:8])[CH2:6][C:4](=[O:5])[O:3]1.[OH:11][C:12]1[CH:19]=[CH:18][C:15]([CH:16]=O)=[CH:14][CH:13]=1>O>[OH:11][C:12]1[CH:19]=[CH:18][C:15]([CH:16]=[C:6]2[C:7](=[O:8])[O:9][C:2]([CH3:10])([CH3:1])[O:3][C:4]2=[O:5])=[CH:14][CH:13]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1(OC(=O)CC(=O)O1)C
Step Two
Name
Quantity
50 g
Type
reactant
Smiles
OC1=CC=C(C=O)C=C1
Name
Quantity
400 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
62 g
Type
reactant
Smiles
CC1(OC(=O)CC(=O)O1)C
Name
Quantity
400 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was agitated for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The flask was placed in a water bath at 75° C.
TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice bath for 2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The product was collected by filtration
WASH
Type
WASH
Details
rinsed with cold water
CUSTOM
Type
CUSTOM
Details
After drying thoroughly
CUSTOM
Type
CUSTOM
Details
adduct M1.1 was obtained as a fine yellow powder

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
OC1=CC=C(C=C2C(OC(OC2=O)(C)C)=O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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